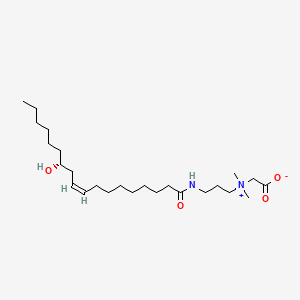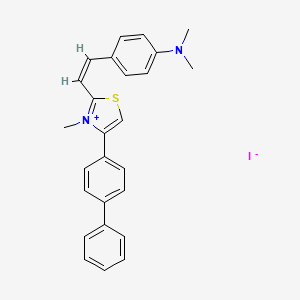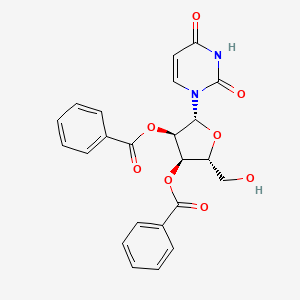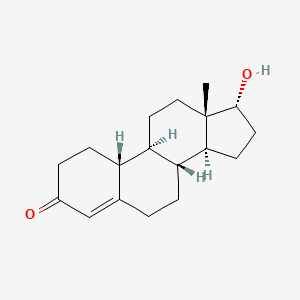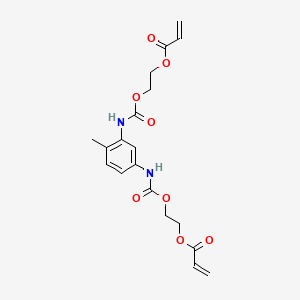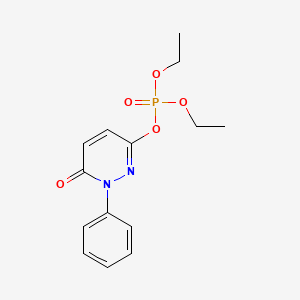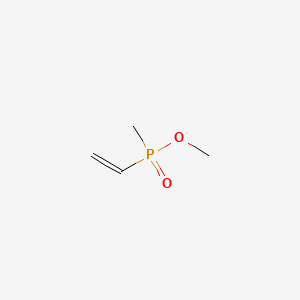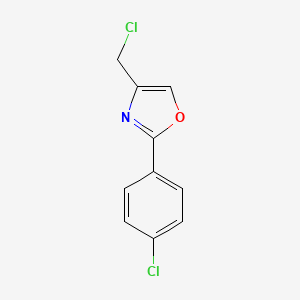
4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-oxazole
Descripción general
Descripción
4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-oxazole (CMPCO) is a synthetic compound that has been studied in a variety of scientific research applications. It is a colorless to light yellow crystalline solid that is soluble in a variety of organic solvents. CMPCO is a compound of interest due to its potential as a versatile building block for the synthesis of various compounds and its potential for use in various scientific research applications.
Aplicaciones Científicas De Investigación
Synthetic Elaboration and Chemical Reactivity
4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-oxazole exhibits significant reactivity, making it a valuable scaffold for synthetic chemistry. Patil and Luzzio (2016) demonstrated its utility in synthesizing 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles through substitution reactions, highlighting its potential in creating diverse chemical structures (Patil & Luzzio, 2016).
Corrosion Inhibition
Oxazole derivatives, including those related to 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-oxazole, have been investigated for their corrosion inhibition properties. Bentiss et al. (2007) explored the efficacy of 4H-triazole derivatives in protecting mild steel in hydrochloric acid solutions, suggesting potential applications in metal protection and preservation (Bentiss et al., 2007).
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry, 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-oxazole-related compounds have been synthesized for evaluating their biological activities. Razavi et al. (2005) synthesized oxazoles bearing a C(4) carboxyl group and tested them as inhibitors of transthyretin (TTR) amyloid fibril formation, a process implicated in several amyloid diseases. This study underscores the potential of oxazole derivatives in therapeutic applications (Razavi et al., 2005).
Propiedades
IUPAC Name |
4-(chloromethyl)-2-(4-chlorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c11-5-9-6-14-10(13-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGPUCCJQGIJRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427927 | |
| Record name | 4-(chloromethyl)-2-(4-chlorophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-oxazole | |
CAS RN |
22091-36-7 | |
| Record name | 4-(chloromethyl)-2-(4-chlorophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

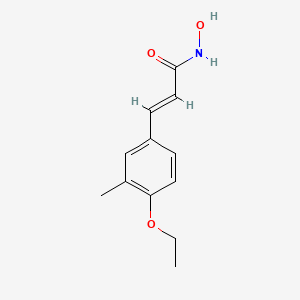
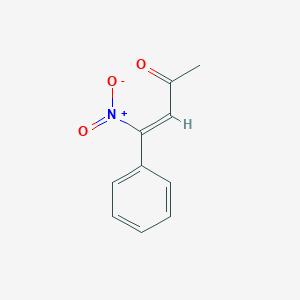
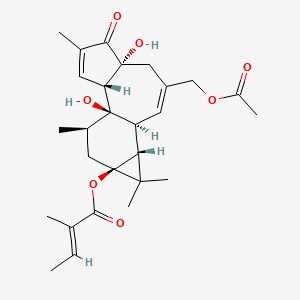
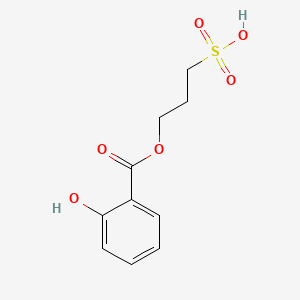
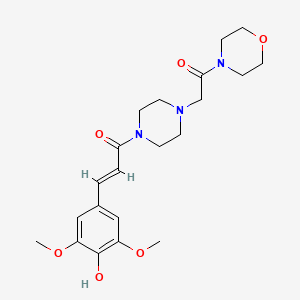
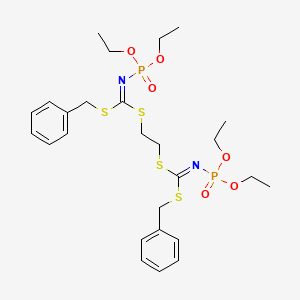
![Tetrapotassium;(4E)-4-[(Z)-3-[5-carboxylato-3-oxo-2-(4-sulfonatophenyl)-1H-pyrazol-4-yl]prop-2-enylidene]-5-oxo-1-(4-sulfonatophenyl)pyrazole-3-carboxylate](/img/structure/B1623895.png)
